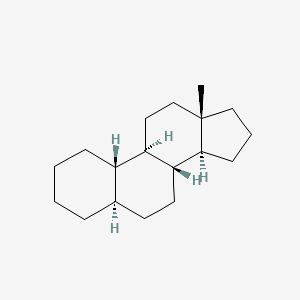

5alpha-Estrane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H30 |

|---|---|

Peso molecular |

246.4 g/mol |

Nombre IUPAC |

(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13-,14+,15-,16-,17+,18+/m1/s1 |

Clave InChI |

GRXPVLPQNMUNNX-SUMCQTLJSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

SMILES isomérico |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@H]4[C@H]3CC2 |

SMILES canónico |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

Origen del producto |

United States |

Chemical Synthesis and Derivatization of 5alpha Estrane and Its Analogs

Total Synthesis Strategies for the 5alpha-Estrane Core

Total synthesis offers the advantage of creating the this compound skeleton with the potential for introducing a wide array of structural modifications that are not accessible through semisynthetic routes. These strategies often involve complex, multi-step sequences to assemble the tetracyclic core with precise stereochemical control.

Multi-Step Chemical Reactions for De Novo Construction

The de novo construction of the this compound core is a significant undertaking that involves a series of intricate chemical reactions. cri.or.th These multi-step syntheses are designed to build the characteristic four-ring system from simpler, achiral starting materials. chemrxiv.orglibretexts.orgyoutube.com The challenges lie in the stereocontrolled formation of multiple chiral centers and the efficient construction of the fused ring system. nsf.govsci-hub.se

One common strategy involves the sequential annulation of the rings. For instance, a synthetic route might begin with the formation of a hydrindane system, representing the C and D rings of the steroid, followed by the attachment of the B and A rings. nsf.gov Another approach is the use of intramolecular Diels-Alder reactions to form key carbocyclic rings. For example, a suitably substituted diene and dienophile can be tethered and then induced to cyclize, forming a significant portion of the steroidal framework in a single step with high stereoselectivity. sci-hub.se

Key reactions often employed in these multi-step sequences include:

Annulation reactions: To build the fused ring systems.

Cycloaddition reactions (e.g., Diels-Alder): For convergent and stereocontrolled ring formation. sci-hub.senih.gov

Radical cyclizations: To form C-C bonds and construct rings. nih.gov

Metathesis reactions: For the formation of specific ring sizes. sci-hub.se

These strategies, while powerful, often require extensive optimization and a significant number of steps to achieve the final this compound core. cri.or.th

Enantioselective Approaches to this compound Synthesis

Achieving the correct absolute stereochemistry of the this compound core is paramount, as different stereoisomers can exhibit vastly different biological activities. Enantioselective synthesis aims to produce a single enantiomer of the target molecule. libretexts.org This is often accomplished through the use of chiral catalysts, auxiliaries, or starting materials. nih.govchemrxiv.orgresearchgate.net

One powerful technique is the use of chiral catalysts in key bond-forming reactions. For instance, a chiral Lewis acid can catalyze a Diels-Alder reaction, leading to the formation of a cycloadduct with high enantiomeric excess. libretexts.org Similarly, enantioselective alkylations and reductions are crucial for setting the stereocenters of the estrane (B1239764) skeleton. The Sharpless asymmetric epoxidation is another valuable tool for introducing chirality into an acyclic precursor, which can then be elaborated into the cyclic steroid. libretexts.org

The development of organocatalysis has also provided new avenues for the enantioselective construction of complex molecules like this compound. rsc.org Chiral amines or phosphoric acids can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, to build the steroidal framework with high enantioselectivity. nih.gov

| Approach | Key Features | Example Reaction |

| Chiral Catalysis | Uses a small amount of a chiral molecule to direct the stereochemical outcome of a reaction. libretexts.org | Asymmetric Diels-Alder reaction catalyzed by a chiral Lewis acid. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Evans' oxazolidinone auxiliaries for stereocontrolled alkylations. |

| Chiral Pool Synthesis | Starts from a readily available, enantiomerically pure natural product. | Synthesis starting from a chiral terpene or amino acid. |

| Organocatalysis | Uses small, chiral organic molecules as catalysts. rsc.org | Proline-catalyzed intramolecular aldol reaction. nih.gov |

These enantioselective strategies are critical for producing biologically relevant this compound analogs and for studying the structure-activity relationships of this important class of steroids. libretexts.org

Semisynthetic Routes to this compound Derivatives from Steroidal Precursors

Semisynthesis provides a more direct route to this compound derivatives by utilizing readily available natural steroids as starting materials. researchgate.net This approach leverages the pre-existing tetracyclic core and its inherent stereochemistry, focusing on the chemical modification of specific positions.

Regioselective Functionalization of the Estrane Ring System

The ability to selectively introduce functional groups at specific positions on the estrane skeleton is crucial for developing new analogs with desired properties. acs.org Regioselectivity, the control of where a chemical reaction occurs on a molecule with multiple reactive sites, is a key challenge in steroid chemistry. researchgate.net

For example, the A-ring of estrone (B1671321) derivatives can be regioselectively halogenated using electrophilic halogenating agents like N-bromosuccinimide or N-iodosuccinimide. researchgate.net The position of substitution (e.g., C-2 vs. C-4) can be influenced by the nature of the substituent at C-3. researchgate.net Similarly, aminomethylation of estrone can be achieved regioselectively at the C-2 position through a Mannich reaction. researchgate.net

Enzymatic and biomimetic approaches have also been employed for regioselective functionalization. For instance, models of cytochrome P-450 enzymes have been used to achieve regioselective hydroxylation of unactivated carbon atoms in the steroid nucleus. acs.org

Stereospecific Modifications at Key Carbon Positions (e.g., C-3, C-17)

Modifications at the C-3 and C-17 positions of the this compound skeleton are common strategies for altering biological activity. These modifications often need to be stereospecific, meaning they proceed with a defined stereochemical outcome.

At the C-17 position, reduction of a 17-keto group can lead to the formation of either the 17β- or 17α-hydroxyl group, depending on the reducing agent and reaction conditions. For example, sodium borohydride (B1222165) reduction often stereospecifically yields the 17β-ol. google.com Subsequent reactions at this position, such as the introduction of side chains, are critical for the development of various steroidal compounds. fu-berlin.de

At the C-3 position, the stereochemistry of the hydroxyl group also plays a significant role. The opening of a 2α,3α-epoxide with an amine can lead to the stereospecific formation of a 2β-amino-3α-hydroxy derivative. researchgate.net

Introduction of Heteroatoms into the this compound Skeleton

Replacing one or more carbon atoms of the this compound skeleton with heteroatoms such as nitrogen, oxygen, or sulfur can lead to significant changes in the molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net This approach has been used to create novel steroid analogs with unique activities. researchgate.netresearchgate.netaurak.ac.ae

A well-known example is the synthesis of 4-azasteroids, where a nitrogen atom replaces the carbon at the 4-position of the A-ring. google.comgoogle.com These compounds have been investigated for their ability to inhibit the enzyme 5α-reductase. google.comnih.gov The synthesis of these aza-steroids often involves the cleavage of the A-ring of a natural steroid precursor, followed by cyclization with an amine to form the lactam ring. google.com

Heterocycles can also be fused to the steroidal framework. For example, pyrazole (B372694) rings have been fused to the A-ring of androstane (B1237026), a related steroid, leading to compounds with interesting biological profiles. wiley-vch.de The introduction of heteroatoms can be achieved through various synthetic methods, including ring-closing metathesis, cycloadditions, and multi-component reactions. google.com.pg

| Modification | Position | Reagents/Methods | Resulting Structure |

| Halogenation | A-ring (C-2, C-4) | N-Bromosuccinimide, N-Iodosuccinimide researchgate.net | Halogenated estrane derivative |

| Aminomethylation | A-ring (C-2) | Mannich reaction (Formaldehyde, secondary amine) researchgate.net | 2-Aminomethyl estrane derivative |

| Hydroxylation | Various | Cytochrome P-450 models acs.org | Hydroxylated estrane derivative |

| Reduction | C-17 | Sodium Borohydride google.com | 17β-hydroxyestrane |

| Epoxide Opening | A-ring | Amines researchgate.net | Amino-hydroxy estrane derivative |

| Aza-steroid formation | A-ring (C-4) | Ring cleavage and cyclization with an amine google.com | 4-Aza-5alpha-estrane derivative |

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of organic chemistry, offering an effective route to complex molecules like this compound derivatives. unacademy.com Enzymes, being highly specific in their action, can introduce functional groups at positions that are challenging to access through traditional chemical methods. unacademy.comnih.gov This approach is particularly valuable in steroid chemistry, where slight structural modifications can lead to significant changes in biological activity. core.ac.uk

Biocatalytic transformations, a key component of chemoenzymatic synthesis, utilize microorganisms or isolated enzymes to perform specific chemical reactions on the steroid nucleus. researchgate.net These transformations can include hydroxylations, oxidations, and reductions, often with high regio- and stereoselectivity. researchgate.netresearchgate.net For instance, microbial hydroxylation can introduce hydroxyl groups at various positions on the estrane skeleton, creating valuable intermediates for further synthesis. researchgate.net

A notable application of biocatalysis is in the production of steroid drug precursors. For example, the reduction of the A-ring of a steroid precursor can be achieved using whole-cell biotransformation, a method that can be more efficient and environmentally friendly than traditional chemical reductions. This process might involve a 3β-reduction and a 5α-reduction, which can be carried out sequentially or simultaneously. google.com

The following table summarizes key biocatalytic transformations relevant to the this compound scaffold:

| Transformation | Enzyme/Microorganism | Substrate Type | Product Type | Significance |

| Hydroxylation | Cytochrome P450 monooxygenases (CYPs) | Estrane derivatives | Hydroxylated estranes | Introduction of hydroxyl groups at specific positions for further functionalization. researchgate.netresearchgate.net |

| Reduction | 5α-reductase | Δ4- or Δ5-estrene derivatives | 5α-Estrane derivatives | Creation of the core 5α-androstane or 5α-pregnane structure. researchgate.net |

| Oxidation | Hydroxysteroid dehydrogenases (HSDs) | Hydroxylated estranes | Keto-estranes | Conversion of hydroxyl groups to ketones, altering biological activity. researchgate.net |

Development of Novel Synthetic Methodologies for this compound Scaffolds

The development of novel synthetic routes to the this compound core and its analogs is an active area of research, driven by the need for more efficient and versatile methods. researchgate.net Traditional total synthesis strategies often rely on approaches such as Diels-Alder reactions and electrophilic cyclizations of polyene precursors. researchgate.net However, modern methodologies are exploring new avenues to construct the complex tetracyclic ring system.

One innovative approach involves cascade radical-mediated reactions. For example, a 13-endo-dig radical macrocyclization followed by sequential transannulation reactions has been successfully employed to construct the B, C, and D rings of the estrane skeleton in a single step from an ortho-disubstituted aryl-polyene precursor. researchgate.net This method demonstrates a powerful strategy for rapidly assembling the core structure.

Another area of development focuses on the modification of existing steroid skeletons. For instance, the D-ring of the estrane framework can be expanded to create novel heterocyclic steroids. researchgate.net This has been achieved through reactions like the Baeyer-Villiger oxidation of an estrone derivative, followed by a series of transformations to introduce heteroatoms such as selenium, tellurium, or sulfur into the D-ring, forming D-homo-heterocyclic estranes. colab.ws

Furthermore, the synthesis of hybrid molecules that combine the estrane scaffold with other chemical moieties, such as aza-heterocycles, is a promising strategy for developing new anticancer agents. researchgate.net These modifications can significantly alter the biological properties of the parent steroid.

The table below highlights some novel synthetic strategies for the this compound scaffold:

| Methodology | Key Reaction | Starting Material Type | Product Type | Significance |

| Cascade Radical Cyclization | 13-endo-dig macrocyclization/transannulation | ortho-disubstituted aryl-polyene | Tetracyclic estrane | Efficient, single-step formation of the B,C,D ring system. researchgate.net |

| Ring Expansion/Heteroatom Insertion | Baeyer-Villiger oxidation, ring opening, and cyclization | Estrone derivative | D-homo-heterocyclic estranes | Creation of novel steroid scaffolds with modified D-rings. colab.ws |

| Total Synthesis via Rearrangement | Rearrangement from an ent-estrane intermediate | Epichlorohydrin | (+)-03219A (a Δ8,9-pregnene) | Access to complex and rare steroid structures through strategic rearrangements. nih.gov |

| Hybrid Molecule Synthesis | Attachment of aza-heterocycles | Estrane derivatives | Hybrid estrane heterocycles | Development of new compounds with potential therapeutic applications. researchgate.net |

Biosynthesis and Endogenous Metabolic Pathways of 5alpha Estrane Metabolites

Identification of Natural Precursors in 5alpha-Estrane Biosynthesis

The formation of this compound metabolites originates from foundational steroid precursors. The core structure of these metabolites is the C18 estrane (B1239764) nucleus. Key natural precursors are primarily androgens, which can be converted into estrogens. nih.gov

Testosterone (B1683101) and androstenedione (B190577) are significant androgenic precursors. nih.govresearchgate.net These C19 steroids, characterized by a Δ4-3-keto structure (a double bond between carbons 4 and 5 and a ketone group at carbon 3), serve as the primary substrates for the enzymes that initiate the formation of this compound structures. nih.govresearchgate.net Specifically, 19-norandrogens like 19-norandrostenedione (B190405) and 19-nortestosterone (nandrolone) are direct precursors that can be metabolized into this compound derivatives. nih.gov

In tissues with aromatase activity, androgens like testosterone and androstenedione can be converted into the estrogens estradiol (B170435) and estrone (B1671321), respectively. nih.gov These estrogens can then undergo further metabolism, including 5alpha-reduction, contributing to the pool of this compound metabolites. Another significant pathway involves dehydroepiandrosterone (B1670201) (DHEA), which can be converted to androstenedione and subsequently enter the metabolic cascade leading to 5alpha-estranes. researchgate.netwikipedia.org

The following table outlines the key natural precursors for this compound biosynthesis:

| Precursor Compound | Steroid Class | Key Conversion Pathway |

| Testosterone | Androgen (C19) | 5α-reduction to Dihydrotestosterone (B1667394) (DHT), followed by other modifications, or aromatization to Estradiol. nih.gov |

| Androstenedione | Androgen (C19) | 5α-reduction or conversion to Testosterone or Estrone. nih.govresearchgate.net |

| 19-Nortestosterone (Nandrolone) | Androgen (C19) | Direct metabolism to various 5α-estrane diols. nih.govresearchgate.net |

| 19-Norandrostenedione | Androgen (C19) | Metabolism to 5α-reduced products. nih.gov |

| Dehydroepiandrosterone (DHEA) | Androgen (C19) | Conversion to Androstenedione. researchgate.netwikipedia.org |

| Estrone (E1) | Estrogen (C18) | Can undergo 5α-reduction in certain metabolic contexts. nih.govresearchfloor.org |

| Estradiol (E2) | Estrogen (C18) | Can undergo 5α-reduction in certain metabolic contexts. nih.gov |

Enzymatic Reduction of Δ4-3-Ketosteroids to this compound Structures

The conversion of Δ4-3-ketosteroid precursors into this compound structures is a critical step, primarily catalyzed by the enzyme 5alpha-reductase. This irreversible reaction reduces the double bond between carbons 4 and 5 of the steroid A-ring, resulting in a 5alpha-stereoisomer where the hydrogen at position 5 is in the alpha configuration (trans-fused A/B rings). nih.gov This structural change significantly alters the biological properties of the steroid.

5alpha-reductases (3-oxo-5α-steroid 4-dehydrogenases) are pivotal enzymes in steroid metabolism, participating in androgen, estrogen, and bile acid biosynthesis. wikipedia.org They catalyze the reduction of a 3-oxo-Δ4-steroid to a 3-oxo-5alpha-steroid. wikipedia.org While most known for converting testosterone into the more potent dihydrotestosterone (DHT), these enzymes also metabolize other steroids, including those in the estrane family. nih.govdutchtest.com

Three main isozymes of 5alpha-reductase have been identified in humans, each with distinct tissue distribution and potential roles:

SRD5A1 (Type 1): This isozyme is found in various tissues, including the brain, and is often associated with catabolic functions. bioscientifica.com It plays a role in the production of certain neurosteroids and is involved in the 'backdoor' pathway of androgen synthesis, which utilizes 5alpha-reduced precursors. nih.gov

SRD5A2 (Type 2): This is the predominant isozyme in male reproductive tissues like the prostate. researchgate.netbioscientifica.com It is crucial for the conversion of testosterone to DHT, which is essential for the development of male external genitalia. nih.govbioscientifica.com

SRD5A3 (Type 3): This isozyme is also involved in steroid metabolism, although its specific roles are still being fully elucidated. wikipedia.org

The action of these isozymes on C19 precursors like nandrolone (B1676933) leads to the formation of 5alpha-reduced metabolites, such as This compound-3beta,17beta-diol (B13434553). nih.gov Inhibition of 5alpha-reductase can block the formation of these 5alpha-reduced products and, in some cases, lead to an increase in estrogen secretion. nih.gov

Following 5alpha-reduction, the resulting 3-keto group is often further metabolized by 3alpha- and 3beta-hydroxysteroid oxidoreductases (HSORs). These enzymes belong to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies and are responsible for the stereospecific, reversible conversion of ketones to hydroxyl groups. wikipedia.orgbioscientifica.com

3alpha-HSORs: These enzymes convert the 3-keto group to a 3alpha-hydroxyl group. For example, in androgen metabolism, they convert DHT to 3alpha-androstanediol. bioscientifica.com

3beta-HSORs: These enzymes convert the 3-keto group to a 3beta-hydroxyl group. wikipedia.org In the metabolism of 19-norandrogens, 3beta-HSOR activity leads to the formation of metabolites like 3beta-hydroxy-5alpha-estran-17-one. nih.gov

The specific HSORs involved can vary by tissue. For instance, the enzyme AKR1C3 (also known as 17beta-HSD type 5) exhibits 3alpha-HSOR activity. wikipedia.org The enzyme 3beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD) is also critical, catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, which are then substrates for 5alpha-reductase. wikipedia.org

Besides 5alpha-reductase and HSORs, several other enzymes are integral to the biotransformation pathways leading to and from this compound metabolites.

| Enzyme | Function in Estrane Biotransformation |

| Aromatase (CYP19A1) | Converts C19 androgens (e.g., testosterone, androstenedione) into C18 estrogens (e.g., estradiol, estrone) by aromatizing the A-ring. nih.govresearchgate.net These estrogens can then be substrates for 5alpha-reduction. |

| 17beta-Hydroxysteroid Dehydrogenases (17beta-HSDs) | A large family of enzymes that catalyze the interconversion between 17-keto and 17beta-hydroxy steroids. wikipedia.org For example, they convert androstenedione to testosterone or estrone to estradiol. wikipedia.orguniprot.org They can also inactivate potent androgens like DHT. wikipedia.orguniprot.org |

| Cytochrome P450 Enzymes (other than Aromatase) | Various CYP enzymes are involved in hydroxylating steroid structures at different positions, creating a diverse array of metabolites. drugbank.com For example, CYP3A4 is heavily involved in the metabolism of estradiol. drugbank.com |

| 3beta-Hydroxysteroid Dehydrogenase/Δ5-4 Isomerase (3β-HSD) | This enzyme is essential for converting Δ5-3β-hydroxy precursors like DHEA, pregnenolone, and androstenediol (B1197431) into their respective Δ4-3-keto forms (androstenedione, progesterone (B1679170), testosterone), which are necessary substrates for 5alpha-reductase. wikipedia.org |

Contributions of 3alpha/beta-Hydroxysteroid Oxidoreductases (HSOR) in Estrane Metabolism

Comparative Metabolism of this compound and 5beta-Estrane (B1231284) Isomers

Steroid metabolism can also proceed via 5beta-reductase, leading to the formation of 5beta-isomers. Unlike the planar structure of 5alpha-steroids, 5beta-steroids have a characteristic 90-degree bend at the A/B ring junction, giving them a cis-fused configuration. science.gov

In humans, a single 5beta-reductase enzyme (AKR1D1) is responsible for generating 5beta-dihydrosteroids. science.gov The metabolic pathways for 5alpha and 5beta isomers are parallel but distinct, leading to different end products. For example, testosterone is metabolized to 5alpha-dihydrotestosterone by 5alpha-reductase and to 5beta-dihydrotestosterone (B52473) by 5beta-reductase. dutchtest.com

In the context of estrane metabolism, particularly following the administration of nandrolone (19-nortestosterone), both 5alpha- and 5beta-estrane metabolites are formed. researchgate.netnih.gov For instance, nandrolone is metabolized to various isomers including this compound-3beta,17beta-diol and 5beta-estrane-3alpha,17beta-diol. researchgate.netresearchgate.net The ratio of these metabolites can be influenced by factors such as species and the specific enzymes present. While 5alpha-metabolites are often associated with androgenic activity, 5beta-metabolites are generally considered less active. dutchtest.com

Conjugation Pathways of this compound Derivatives (e.g., Glucuronidation, Sulfation)

To increase their water solubility and facilitate excretion, this compound metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. nih.govhelsinki.fi These reactions typically occur at hydroxyl groups on the steroid nucleus.

Glucuronidation: This process involves the attachment of glucuronic acid to the steroid metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). helsinki.fi The liver is a primary site for this reaction. drugbank.com For example, 5α-estrane-3β,17α-diol, a major metabolite of nandrolone, is found as a glucuronic acid conjugate in urine. researchgate.net

Sulfation: This pathway involves the transfer of a sulfonate group to the steroid, catalyzed by sulfotransferases (SULTs). researchgate.net Estrogen sulfotransferase (SULT1E1), for instance, has a high affinity for estrogens. researchgate.net Metabolites such as this compound-3beta,17beta-diol and 3beta-hydroxy-5alpha-estran-17-one have been identified as sulfo-conjugated steroids. nih.gov

These conjugated metabolites are then excreted from the body, primarily in the urine. drugbank.com The specific conjugation pathway can be influenced by the structure of the metabolite and the relative activities of UGT and SULT enzymes in different tissues. nih.gov

Biotransformation of Related Androgens and Estrogens into this compound Metabolites

The endogenous formation of 5α-estrane metabolites is a crucial aspect of steroid metabolism, primarily involving the enzymatic conversion of specific androgenic precursors. The biotransformation pathways are dictated by a series of enzymes that modify the core steroid structure, leading to a variety of metabolites. The key enzymatic reaction governing the formation of the 5α-estrane scaffold from unsaturated precursors is the reduction of the double bond between carbons 4 and 5, a process catalyzed by the 5α-reductase enzyme family. wikipedia.orgnih.gov

The most direct precursors to 5α-estrane metabolites are androgens that possess an estrane (C18) carbon skeleton, notably 19-norandrogens such as nandrolone (19-nortestosterone) and 19-norandrostenedione. nih.gov Unlike C19 androgens such as testosterone, which are androstanes, these C18 androgens lack the methyl group at carbon 10, making them structural derivatives of estrane.

Research has demonstrated the metabolic conversion of these 19-norandrogens into various 5α-estrane derivatives in different biological systems. For instance, studies using porcine Leydig cell preparations have shown that 19-norandrostenedione and 19-nortestosterone are metabolized into significant amounts of 5α-estrane-3β,17β-diol and 3β-hydroxy-5α-estran-17-one. nih.gov The formation of these 5α-reduced products was markedly decreased in the presence of a 5α-reductase inhibitor, confirming the essential role of this enzyme in the metabolic pathway. nih.gov

Further enzymatic modifications of the steroid nucleus by hydroxysteroid dehydrogenases (HSDs) follow the initial 5α-reduction. Enzymes such as 3α-HSD, 3β-HSD, and 17β-HSD act on the ketone and hydroxyl groups at positions C3 and C17, leading to a diverse array of metabolites. nih.gov For example, after nandrolone is converted to 5α-dihydronandrolone (a 5α-estran-17β-ol-3-one), it can be further metabolized to various diols like 5α-estrane-3β,17β-diol and 5α-estrane-3α,17β-diol. researchgate.net

The biotransformation of classical estrogens, such as estradiol and estrone, involves different metabolic pathways. Since their chemical structure is already based on an estrane core with an aromatic A-ring, their metabolism does not involve the formation of the estrane skeleton but rather its modification. The primary metabolic routes for estrogens include hydroxylation at various positions (e.g., C2, C4, C16) by cytochrome P450 enzymes, followed by conjugation reactions like glucuronidation and sulfation, which facilitate their excretion. pharmgkb.orgresearchgate.net

The conversion of C19 androgens like testosterone first to dihydrotestosterone (DHT) by 5α-reductase results in a 5α-androstane metabolite, not a 5α-estrane, due to the presence of the C19-methyl group. vixra.orgnih.gov However, these androgens can be converted to estrogens through the action of aromatase, which then follow estrogen metabolic pathways. nih.govnih.gov The direct pathway to 5α-estrane metabolites, therefore, originates principally from the 5α-reduction of C18 androgens.

The following tables summarize the key biotransformation pathways and the enzymes involved.

Table 1: Biotransformation of Androgenic Precursors to this compound Metabolites

| Precursor Androgen | Key Enzyme(s) | Resulting this compound Metabolite(s) |

|---|---|---|

| Nandrolone (19-Nortestosterone) | 5α-Reductase, 3β-Hydroxysteroid dehydrogenase | 5α-Estrane-3β,17β-diol. nih.gov |

| 19-Norandrostenedione | 5α-Reductase, 3β-Hydroxysteroid dehydrogenase, 17β-Hydroxysteroid dehydrogenase | 3β-Hydroxy-5α-estran-17-one, 5α-Estrane-3β,17β-diol. nih.gov |

| Nandrolone (19-Nortestosterone) | 5α-Reductase, 3α-Hydroxysteroid dehydrogenase | 5α-Estrane-3α,17β-diol. researchgate.net |

Table 2: Key Enzymes in the Biotransformation of Steroids into this compound Metabolites

| Enzyme | Abbreviation | Function in Pathway |

|---|---|---|

| 5α-Reductase | 5α-R | Catalyzes the irreversible reduction of the C4-C5 double bond in Δ4-steroid precursors (e.g., nandrolone) to form 5α-reduced steroids. wikipedia.orgnih.gov |

| 3α-Hydroxysteroid Dehydrogenase | 3α-HSD | Interconverts a 3-keto group and a 3α-hydroxyl group on the steroid A-ring. |

| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Interconverts a 3-keto group and a 3β-hydroxyl group on the steroid A-ring. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD | Interconverts a 17-keto group and a 17β-hydroxyl group on the steroid D-ring. nih.govpharmgkb.org |

| Aromatase | CYP19A1 | Converts androgens (androstenedione, testosterone) to estrogens (estrone, estradiol) by aromatizing the A-ring; not directly involved in 5α-estrane formation from androgens but in precursor interconversion. nih.govnih.gov |

Molecular Mechanisms and Receptor Interactions of 5alpha Estrane Derivatives

Ligand-Receptor Binding Characteristics of 5alpha-Estrane Analogs

The affinity and nature of the binding between this compound analogs and their cognate receptors are fundamental determinants of their physiological effects. These interactions can occur with classical nuclear receptors, leading to genomic effects, or with membrane-bound receptors, initiating rapid, non-genomic signaling cascades.

Interaction Profiles with Nuclear Steroid Receptors (e.g., Androgen Receptor, Estrogen Receptor)

This compound derivatives exhibit a diverse range of binding affinities for nuclear steroid receptors, primarily the androgen receptor (AR) and the estrogen receptor (ER). This binding is a critical first step in mediating the hormonal or anti-hormonal effects of these compounds.

Research has shown that certain A-nor-5alpha-estrane derivatives can interact significantly with both the estrogen and androgen receptors. nih.gov Interestingly, some of these compounds, despite lacking the phenolic A-ring typically associated with estrogens, display a marked affinity for the estrogen receptor. nih.gov This interaction is often characteristic of weak estrogens, which may also possess anti-estrogenic properties. nih.gov The binding affinity can be influenced by incubation conditions, suggesting that the stability of the ligand-receptor complex is a key factor in determining the ultimate biological response. nih.gov

The 5alpha-reduced metabolite of testosterone (B1683101), dihydrotestosterone (B1667394) (DHT), which has an androstane (B1237026) skeleton but provides insights into 5-alpha reduced steroid interactions, generally shows very low affinity for the estrogen receptor. wikipedia.org However, studies have indicated that it can competitively inhibit the formation of the estradiol-receptor complex, suggesting a low-affinity interaction at the estrogen-binding site. wikipedia.org

Furthermore, the dihydrotestosterone metabolite 5alpha-androstane-3beta,17beta-diol, which does not bind to the androgen receptor, effectively binds to the estrogen receptor beta (ERβ). uniprot.org This interaction has been shown to inhibit the migration of prostate cancer cells, highlighting the potential for 5alpha-reduced steroids to exert biological effects through ERβ signaling. uniprot.org

The androgen receptor is a primary target for many this compound and related androstane derivatives. google.comgoogle.com The binding of a ligand to the AR induces a conformational change, leading to its translocation to the nucleus and the regulation of target gene transcription. nih.govbiorxiv.org The affinity of various synthetic and natural androgens for the AR can vary significantly, influencing their potency.

Table 1: Relative Binding Affinities (RBA) of selected A-nor-5alpha-estrane derivatives for Estrogen and Androgen Receptors.

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |

| A-nor-5alpha-estrane derivative (example) | Estrogen Receptor | Varies (can be significant for some derivatives) | nih.gov |

| A-nor-5alpha-estrane derivative (example) | Androgen Receptor | Varies (some show moderate interaction) | nih.gov |

Note: Specific RBA values are highly dependent on the specific derivative and experimental conditions and are often presented in comparative rather than absolute terms in the source literature.

Studies on Membrane Receptor Binding and Associated Signaling Pathways

In addition to nuclear receptors, steroid hormones can initiate rapid signaling events through interactions with membrane-bound receptors, including G protein-coupled receptors (GPCRs). researchgate.netmedcraveonline.complos.org These non-genomic actions are often mediated by the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. nih.govmdpi.comwaocp.orgmdpi.com

While direct evidence for the binding of this compound derivatives to specific membrane receptors is still an emerging area of research, studies on related steroid metabolites provide valuable insights. For instance, specific membrane binding sites have been identified for progesterone (B1679170) metabolites in breast cancer cells, which are distinct from the classical nuclear progesterone receptor. nih.gov These findings suggest that other steroids, potentially including this compound derivatives, may also have their own unique membrane receptors.

The activation of membrane-initiated steroid signaling can lead to the rapid phosphorylation of downstream targets. nih.gov For example, estrogen has been shown to activate the MAPK/ERK pathway, which can in turn phosphorylate and modulate the activity of nuclear receptors. nih.gov Similarly, the PI3K/Akt pathway is another critical signaling cascade that can be influenced by steroid hormones, impacting cell survival and proliferation. mdpi.com

Given the structural similarity of this compound derivatives to other steroids known to engage membrane receptors, it is plausible that they could also modulate these rapid signaling pathways. However, further research is needed to identify specific membrane receptors for this compound analogs and to fully elucidate their downstream signaling consequences.

Modulation of Steroidogenic Enzyme Activities by this compound Metabolites

This compound derivatives and their metabolites can influence the activity of key enzymes involved in steroidogenesis. This modulation can alter the local and systemic concentrations of active hormones, thereby impacting various physiological processes.

Enzyme Kinetic Analyses of this compound Interacting Enzymes

The interaction of this compound metabolites with steroidogenic enzymes can be quantified through enzyme kinetic analyses, which determine parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

5alpha-Reductase: This enzyme family (SRD5A1, SRD5A2, and SRD5A3) catalyzes the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). wikipedia.orgnih.gov The isozymes exhibit different biochemical properties. 5α-R1 has a broad pH optimum (6.0-8.5) and a lower affinity for testosterone (higher K_m), while 5α-R2 has a narrow, acidic pH optimum (5.0-5.5) and a higher affinity for testosterone (lower K_m). nih.gov

17beta-Hydroxysteroid Dehydrogenases (17β-HSDs): This superfamily of enzymes catalyzes the interconversion of 17-keto and 17-hydroxy steroids. wikipedia.org For example, 17β-HSD type 3 converts androstenedione (B190577) to testosterone. researchgate.net Kinetic analyses have been performed for various isoforms, revealing different substrate specificities and affinities. For instance, 17β-HSD type 6 can convert 5-alpha-androstan-3-alpha,17-beta-diol to androsterone. uniprot.org 17β-HSD type 11 has also been shown to metabolize 5-alpha-androstane-3-alpha,17-beta-diol. nih.gov

Table 2: Kinetic Parameters of Key Steroidogenic Enzymes

| Enzyme | Substrate | K_m (μM) | V_max (pmol/mg/h) | Reference |

| 5alpha-Reductase Type 1 | Testosterone | 1-5 | Not specified | nih.gov |

| 5alpha-Reductase Type 2 | Testosterone | 0.004-1 | Not specified | nih.gov |

| Androgen-5alpha-Reductase (human foreskin) | Testosterone | 0.082-0.118 | 8.9-30.1 | nih.gov |

| 17beta-HSD Type 3 | Androstenedione | 0.92 | Not specified | researchgate.net |

| 17beta-HSD Type 3 | NADPH | 30 | Not specified | researchgate.net |

Note: K_m and V_max values can vary depending on the tissue source, cell type, and experimental conditions.

Structure-Activity Relationship Studies for Enzyme Modulation by Estrane (B1239764) Analogs

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For estrane analogs, these studies are crucial for designing potent and selective modulators of steroidogenic enzymes.

For inhibitors of 5alpha-reductase, SAR studies have identified key structural features required for potent inhibition. These often involve modifications to the steroid A-ring and the C17 side chain. The development of drugs like finasteride (B1672673) and dutasteride (B1684494) has been heavily reliant on such studies.

In the context of 17β-HSD inhibitors, research has explored a wide range of steroidal and non-steroidal scaffolds. Modifications to the estrane D-ring, for example, have been investigated to develop inhibitors of 17β-HSD type 1, which is a target for estrogen-dependent diseases. researchgate.net The introduction of heterocyclic moieties to the steroid nucleus is a common strategy to enhance inhibitory activity and selectivity.

Allosteric Regulation and Receptor-Receptor Interactions Involving Estrane Structures

Allosteric regulation occurs when the binding of a ligand to one site on a receptor influences the binding or activity at another, distinct site. This mechanism adds another layer of complexity to the action of this compound derivatives.

Recent studies have revealed the presence of allosteric sites on both the androgen and estrogen receptors. For the androgen receptor, a surface pocket known as Binding Function 3 (BF-3) has been identified as a site for allosteric modulation. nih.gov Compounds binding to BF-3 can alter the conformation of the primary ligand-binding pocket and the coactivator binding surface (Activation Function 2, AF-2), thereby influencing receptor activity. nih.govnih.gov This suggests that this compound derivatives could potentially act as allosteric modulators of the AR, offering a novel therapeutic approach.

Similarly, the estrogen receptor's conformation and activity can be allosterically modulated by the DNA sequence to which it binds (the Estrogen Response Element, ERE). nih.gov Different ERE sequences can induce distinct conformational changes in the ER, which in turn affects the recruitment of coactivator proteins. nih.gov While not directly involving the binding of a small molecule to an allosteric site, this demonstrates the principle of allosteric regulation in ER function. Furthermore, some compounds, such as trilostane, are considered allosteric modulators of the ER, enhancing the binding of estradiol (B170435). researchgate.net

These findings open up the possibility that this compound derivatives could exert their effects not only through direct, orthosteric binding to the ligand-binding pocket but also by interacting with allosteric sites on steroid receptors, leading to a fine-tuning of receptor function.

Conformational Analysis and Molecular Dynamics Simulations of this compound-Ligand Complexes

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the dynamic interplay with their target receptors. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools that provide profound insights into these aspects at an atomic level. These methods are crucial for understanding how the shape of a this compound derivative dictates its binding affinity and efficacy, and for elucidating the intricate mechanisms of receptor activation or inhibition.

Molecular dynamics simulations take this analysis a step further by modeling the movement of atoms and molecules over time. researchgate.netnih.gov These simulations can reveal the dynamic behavior of a this compound derivative when it forms a complex with its biological target, such as the estrogen receptor alpha (ERα) or 5α-reductase. nih.govresearchgate.net By simulating the physical motions of the ligand-receptor complex, researchers can identify key interactions, calculate binding free energies, and observe the conformational changes that are essential for the biological response. nih.govnih.gov

For example, MD simulations of the human estrogen receptor alpha (ERα) ligand-binding domain (LBD) have been instrumental in understanding how ligands like estradiol, which has a this compound core, induce specific conformational changes. nih.gov These simulations have highlighted the critical role of specific amino acid residues within the receptor in stabilizing the active conformation of the complex. nih.gov The binding of an agonist ligand can trigger a cascade of conformational rearrangements, leading to the recruitment of co-activator proteins and the initiation of downstream signaling pathways. nih.gov

In the context of drug design, in silico studies combining molecular docking and molecular dynamics are frequently employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. mdpi.com Molecular dynamics simulations then offer a dynamic view of the stability of these interactions over time. researchgate.netnih.gov For instance, studies on C-ring oxidized estrone (B1671321) acetate (B1210297) derivatives used molecular docking to estimate their binding affinity to ERα, steroid sulfatase, and 17β-hydroxysteroid dehydrogenase type 1. mdpi.com The results indicated that these modifications could lead to derivatives with reduced estrogenic action. mdpi.com

The stability of the ligand-receptor complex is a key determinant of the ligand's biological activity. Molecular dynamics simulations can assess this stability by calculating parameters such as the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time. nih.gov A stable RMSD trend suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, binding free energy calculations, often performed using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can provide a quantitative estimate of the binding affinity. nih.gov

The following tables present data from computational studies on steroid derivatives, including those with an estrane skeleton, highlighting key parameters from molecular docking and molecular dynamics simulations.

Table 1: Molecular Docking and Interaction Data of Estrane Derivatives with Target Receptors

| Compound/Derivative | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 9α-Hydroxy,11β-nitrooxyestrone acetate | Estrogen Receptor α (ERα) | Lower affinity than estrone | Not specified | mdpi.com |

| Andrographolide Derivative (AND5) | Human Estrogen Receptor α (hERα) | -12.43 | Gly521, Asp351, Met343 | unpad.ac.id |

| α-Mangostin Derivative (AMB-10) | Estrogen Receptor α (ERα) | -12.42 | Not specified | nih.gov |

| 5'-chloro-2',4-dihydroxy-3-methoxychalcone | Estrogen Receptor α (ERα) | -7.82 | Not specified | undikma.ac.id |

Table 2: Molecular Dynamics Simulation Parameters for Ligand-Receptor Complexes

| Ligand-Receptor Complex | Simulation Time (ns) | Key Findings | Reference |

| hERα-AND5 | Not specified | Stable complex with a total binding free energy (ΔGTOTAL) of -50.52 kcal/mol. | unpad.ac.id |

| Flavonoids with human ERα | 50 | Stable complexes with overall RMSD deviations of less than 1 Å. | nih.gov |

| Estradiol with ERα LBD | 158 | Elucidated the role of His524 in maintaining the active conformation. | nih.gov |

| α-Mangostin derivatives with ERα | Not specified | Predicted potent antagonist activity based on binding free energy calculations. | nih.gov |

These computational approaches are indispensable in the field of medicinal chemistry for the rational design of novel this compound derivatives with desired biological activities. By providing a detailed understanding of the molecular interactions and dynamic behavior of these compounds, conformational analysis and molecular dynamics simulations guide the synthesis of more potent and selective therapeutic agents.

Advanced Analytical Methodologies for Characterization of 5alpha Estrane and Its Metabolites

Chromatographic Separation Techniques for Estrane (B1239764) Isomers

The separation of stereoisomers, such as those of 5alpha-estrane, presents a significant analytical challenge due to their identical mass and similar physicochemical properties. Chromatographic techniques are essential for resolving these complex mixtures prior to detection and characterization.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like the estrane steroid core. nih.gov For effective analysis of this compound and its metabolites, which contain polar hydroxyl groups, a derivatization step is typically required. This process, often involving silylation to form trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of the analytes, improving their chromatographic behavior on capillary columns. nih.gov

High-resolution capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), provide excellent separation of steroid isomers based on subtle differences in their boiling points and interactions with the stationary phase. Following separation, electron ionization (EI) is commonly used, which imparts significant energy to the molecules, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectra contain a wealth of structural information. Characteristic fragmentation patterns, such as the loss of methyl radicals (CH₃) and trimethylsilanol (B90980) (TMSOH), are used to identify the steroid backbone and infer the positions of functional groups. nih.gov High-resolution GC-MS can further substantiate fragmentation proposals by providing accurate mass measurements of fragment ions. nih.gov

Table 1: Common GC-MS Fragmentation Patterns for TMS-Derivatized Steroids This table illustrates typical fragmentation behaviors observed in the GC-EI-MS analysis of steroids after trimethylsilyl (TMS) derivatization. Understanding these patterns is crucial for the structural elucidation of this compound metabolites.

| Fragment Ion | Description | Structural Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Often weak or absent in EI, but its presence confirms the molecular weight of the derivatized analyte. |

| [M-15]⁺ | Loss of a Methyl Radical (•CH₃) | A common fragmentation, often originating from a TMS group or an angular methyl group on the steroid core. nih.gov |

| [M-90]⁺ | Loss of Trimethylsilanol (TMSOH) | Indicates the presence of a hydroxyl group that has been derivatized. The ease of this loss can provide clues about the steric environment of the hydroxyl group. nih.gov |

| [M-105]⁺ | Loss of •CH₃ and TMSOH | A sequential loss that further confirms the presence of a TMS-derivatized hydroxyl group and a methyl group. nih.gov |

For more polar, non-volatile, or thermally labile metabolites, such as conjugated estranes (e.g., glucuronides and sulfates), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. helsinki.figoogle.com UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for higher mobile phase linear velocities, resulting in significantly improved resolution, higher peak capacity, and faster analysis times compared to conventional HPLC. helsinki.fi

Reversed-phase columns, such as C18 phases, are commonly used to separate estrane metabolites based on their hydrophobicity. helsinki.fi The separated analytes are then ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. helsinki.finih.gov This preserves the crucial molecular weight information.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process is invaluable for differentiating isomers and confirming the identity of metabolites in complex biological matrices like urine or plasma. dshs-koeln.decabidigitallibrary.org For example, specific losses, such as the glucuronic acid moiety (176 Da) from a glucuronide conjugate, can be monitored to selectively detect this class of metabolites.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Estrane Profiling

Advanced Spectroscopic Approaches for Structural Elucidation of Estrane Metabolites

While chromatographic methods separate complex mixtures, advanced spectroscopic techniques are required for the definitive determination of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including novel estrane metabolites. While MS techniques provide information on mass and fragmentation, NMR provides detailed insight into the carbon-hydrogen framework of the molecule.

For this compound, ¹H and ¹³C NMR are fundamental. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H NMR spectrum reveal the electronic environment and connectivity of protons. A key feature for confirming the 5α-configuration is the chemical shift and coupling pattern of the proton at the C-5 position. The trans-fusion of the A and B rings in the 5α-isomer results in a specific spatial arrangement that influences the surrounding protons, which can be distinguished from the cis-fusion of a 5β-isomer.

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks through the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning specific protons to their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire carbon skeleton and determining the location of substituents like hydroxyl or keto groups.

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Skeleton This table provides an example of the kind of data obtained from ¹³C NMR, which is instrumental in confirming the carbon framework of this compound and identifying the positions of metabolic modifications. Note that actual values can vary slightly based on solvent and substitution.

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~26-30 |

| C-5 | ~45-50 |

| C-10 | ~35-40 |

| C-13 | ~40-45 |

| C-17 | ~30-35 |

| C-18 (Methyl) | ~12-15 |

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of a parent ion or its fragments, which is a critical step in identifying an unknown metabolite. For example, HRMS can readily distinguish between two modifications that have the same nominal mass but different elemental formulas.

Fragmentation analysis (MS/MS or MSⁿ) on an HRMS platform is particularly powerful for structural elucidation. The accurate masses of fragment ions help to pinpoint the piece of the molecule that was lost. nih.gov Studies on related estrogenic steroids have shown that characteristic fragmentation pathways involve cleavages of the D and C rings. nih.gov Understanding these pathways helps in proposing structures for novel metabolites. For instance, the fragmentation pattern can reveal the position of a hydroxyl group on the estrane ring system based on the specific neutral losses or characteristic fragment ions produced. nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Molecular Networking and Non-Targeted Metabolomics for Comprehensive Estrane Analysis

Traditional targeted analysis monitors for a predefined list of compounds. In contrast, non-targeted metabolomics aims to capture and analyze all detectable small molecules in a sample, providing a comprehensive snapshot of the metabolome. researchgate.net This approach is ideal for discovering novel or unexpected this compound metabolites.

A powerful tool within non-targeted metabolomics is molecular networking. researchgate.netnih.gov This computational strategy, often utilizing platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, organizes vast MS/MS datasets into visual networks. researchgate.netchemrxiv.org In a molecular network, each node represents a unique parent ion (a potential molecule), and the edges (lines) connecting the nodes represent a high degree of similarity between their MS/MS fragmentation spectra. researchgate.netnih.gov

This approach allows researchers to group structurally related molecules into clusters. nih.gov A known compound, such as this compound or a known metabolite, can be used to "anchor" a cluster. Other connected nodes in that same cluster are then presumed to be structurally related analogues (e.g., hydroxylated, dehydrogenated, or conjugated forms of the anchor compound). researchgate.net This method accelerates the identification of entire families of metabolites, even those that are unknown, by highlighting structural relationships and guiding further targeted purification and NMR analysis. nih.govchemrxiv.org The combination of LC-HRMS/MS with molecular networking represents a state-of-the-art strategy for exploring the full metabolic fate of this compound. researchgate.netresearchgate.net

Isotopic Labeling Strategies for Tracing this compound Metabolic Pathways

Isotopic labeling is a powerful technique for elucidating the metabolic fate of this compound in biological systems. This methodology involves the strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the this compound molecule. symeres.com These labeled compounds, being chemically similar to their endogenous counterparts, follow the same metabolic routes. However, their increased mass allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comfrontiersin.org

The primary advantage of using stable isotope-labeled tracers is the ability to track metabolic pathways and identify novel metabolites with high specificity. symeres.comnih.gov For instance, administering deuterium-labeled this compound and subsequently analyzing biological samples (e.g., urine, plasma) by GC-MS or LC-MS enables the identification of its metabolites by searching for the characteristic mass shift imparted by the deuterium atoms. This approach has been successfully applied to study the metabolism of various steroids, providing a blueprint for investigating this compound. nih.govnih.gov

Carbon-13 labeling offers a complementary strategy, particularly for global metabolomic analyses. insidescientific.com The use of ¹³C-labeled this compound allows researchers to trace the distribution of its carbon skeleton throughout various metabolic networks. insidescientific.comnih.gov This can reveal not only direct metabolites but also the downstream incorporation of its carbon atoms into other biomolecules. nih.govnih.gov Syntheses for various ¹³C-labeled steroids, including testosterone (B1683101) and estradiol (B170435), have been developed, which can be adapted for this compound. nih.govnih.gov

Nitrogen-15 labeling becomes relevant when investigating potential nitrogen-containing metabolites of this compound derivatives, a less common but possible metabolic transformation. symeres.com The use of stable isotope-labeled internal standards is also crucial for accurate quantification in metabolic studies. nih.gov

| Isotope | Application in this compound Research | Analytical Techniques |

| Deuterium (²H) | Tracing specific metabolic transformations, elucidating reaction mechanisms. symeres.comprinceton.edu | GC-MS, LC-MS |

| Carbon-13 (¹³C) | Global metabolic profiling, pathway discovery, and flux analysis. frontiersin.orginsidescientific.com | MS, NMR |

| Nitrogen-15 (¹⁵N) | Investigating nitrogen-containing metabolites and their pathways. symeres.comgeneralmetabolics.com | MS, NMR |

Development of Reference Standards and Certified Materials for Estrane Research

The accuracy and reliability of analytical methods for this compound and its metabolites are fundamentally dependent on the availability of high-purity reference standards and certified reference materials (CRMs). iaea.orgsigmaaldrich.com These materials are indispensable for instrument calibration, method validation, quality control, and ensuring the traceability of measurement results to the International System of Units (SI). iaea.orgnih.gov

Reference standards are highly purified compounds used as a benchmark for identification and quantification. sigmaaldrich.com Their preparation involves chemical synthesis followed by rigorous purification and characterization to confirm identity and assess purity. A comprehensive Certificate of Analysis (CoA) accompanies these standards, detailing the characterization methods used and the certified purity. sigmaaldrich.com

Certified Reference Materials (CRMs) represent a higher metrological standard. They are produced and certified under strict guidelines, such as ISO 17034, by accredited organizations. nih.govmdpi.com The certification process for a CRM involves a thorough characterization by multiple independent and high-accuracy analytical techniques to assign a certified value with a stated uncertainty. nih.govresearchgate.net CRMs are often matrix-based (e.g., urine or plasma) to help laboratories assess the entire analytical procedure, including sample extraction and cleanup. nih.govresearchgate.net

The development of CRMs for steroids is critical for various fields, including clinical chemistry, forensic toxicology, and anti-doping analysis. nih.govresearchgate.net For example, the World Anti-Doping Agency (WADA) supports the production of CRMs for steroids to ensure the comparability and reliability of results from accredited laboratories worldwide. researchgate.net The availability of such materials is crucial for establishing threshold limits and ensuring accurate quantification, especially for analytes close to those limits. nih.gov

| Material Type | Key Characteristics | Primary Use in this compound Research |

| Reference Standard | High purity, well-characterized identity. sigmaaldrich.com | Instrument calibration, qualitative identification, method development. |

| Certified Reference Material (CRM) | Certified property value with uncertainty, produced under ISO 17034 guidelines. nih.govmdpi.com | Method validation, quality control, establishing metrological traceability. iaea.orgresearchgate.net |

| Isotope-Labeled Standard | A reference standard containing one or more stable isotopes. nih.goveurisotop.com | Internal standard for quantification by isotope dilution mass spectrometry. researchgate.net |

The ongoing effort to synthesize and certify reference materials for a growing number of this compound metabolites is essential for advancing research and ensuring the quality and integrity of analytical data in this field.

Biological Roles and Physiological Significance of 5alpha Estrane Derivatives Excluding Clinical Applications

Involvement in Steroid Hormone Homeostasis and Regulation

5alpha-estrane derivatives are integral to the complex network of steroid hormone biosynthesis and metabolism, playing crucial roles as both precursors and metabolic intermediates. ontosight.ai Their significance in maintaining hormonal balance is underscored by their position within the broader landscape of steroidogenesis. Steroid hormones are broadly classified based on their carbon skeleton, with estrogens having an 18-carbon estrane (B1239764) structure, androgens an androstane (B1237026) structure (19 carbons), and progestogens a pregnane (B1235032) structure (21 carbons). nih.govutah.edu

The enzyme 5α-reductase plays a pivotal role in the metabolism of various steroid hormones, including those that lead to the formation of 5α-estrane derivatives. wikipedia.org This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.gov While the primary focus is often on the androgenic pathway, 5α-reductase also metabolizes other steroids, such as progesterone (B1679170) and deoxycorticosterone, highlighting its broad role in steroid homeostasis. wikipedia.org

The regulation of steroid hormone levels is a tightly controlled process, often involving negative feedback mechanisms where the concentration of a hormone influences its own production. cancer.gov The metabolism of steroids, including the formation and further conversion of this compound derivatives, is a key component of this regulatory system. restorativemedicine.org Disruptions in these metabolic pathways can lead to imbalances in hormone levels, which can have significant physiological consequences. nih.gov

Influence on Cellular Processes and Gene Expression in Model Systems

In various model systems, this compound derivatives have been shown to influence a range of cellular processes and modulate gene expression. These effects are often mediated through interactions with nuclear receptors, which are transcription factors that regulate the expression of target genes. ontosight.aimdpi.com

For example, studies using Chinese hamster ovary (CHO) cells, which lack endogenous androgen receptors, have demonstrated that both testosterone and its 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), can enhance the transcription of a reporter gene (MMTV-CAT) when a plasmid encoding the androgen receptor is introduced. nih.gov In this system, DHT was found to be approximately ten times more potent than testosterone in activating gene expression, a difference attributed to its higher binding affinity for the androgen receptor. nih.gov This highlights how the 5α-reduction of a steroid can significantly alter its biological activity at the cellular level.

The influence of these compounds extends to the regulation of specific proteins. In a study involving mature male rats, estrane derivatives such as estradiol-17β, estrone (B1671321), estriol, and estradiol-17α were found to inhibit the hepatic synthesis of alpha2u globulin, an androgen-dependent protein. nih.gov This inhibition was correlated with the ability of these estrane derivatives to block the uptake of 5α-dihydrotestosterone by the androgen binding protein in the liver cytosol. nih.gov

Furthermore, research into synthetic estrane derivatives has revealed their potential to affect cell proliferation. Certain C-ring modified estrone derivatives have been shown to induce cell cycle arrest in cancer cell lines. mdpi.com Specifically, 9α-hydroxyestrone acetate (B1210297) was found to cause a G0/G1 cycle arrest in HepaRG cells, suggesting a mechanism of action that involves the regulation of the cell division cycle. mdpi.com Similarly, other estrane derivatives, such as an estradiol-derived D-ring triazole, have been observed to induce apoptosis and alter the expression of genes involved in estrogen metabolism in cancer cell lines. researchgate.net

These findings from model systems underscore the capacity of this compound derivatives to exert significant control over fundamental cellular processes like gene transcription, protein synthesis, cell proliferation, and apoptosis.

Mechanistic Studies of this compound Impact on Endocrine Systems (non-human)

Mechanistic studies in non-human models have provided valuable insights into how this compound derivatives impact endocrine systems. These studies often involve examining the effects of these compounds on specific organs and pathways involved in hormone production and action.

A notable example is the investigation of estrogenic inhibition of alpha2u globulin synthesis in the rat liver. nih.gov This research demonstrated that the administration of estradiol-17β to male rats led to a complete cessation of the synthesis of this androgen-dependent protein within several days. nih.gov The study further revealed that other estrane derivatives, including estrone and estriol, also exerted this inhibitory effect. nih.gov The proposed mechanism involves the interference of these estrane derivatives with the binding of 5α-dihydrotestosterone to its receptor in the liver cells, thereby blocking the androgenic signal required for the synthesis of alpha2u globulin. nih.gov

The broader implications of such interactions are that substances that interfere with steroid hormone pathways can act as endocrine disruptors. nih.gov Endocrine-disrupting chemicals can exert their effects through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and interfering with transport proteins. nih.govnih.gov Non-human animal models are crucial for elucidating these mechanisms, as they allow for controlled experiments that are not feasible in humans. nih.gov

Furthermore, research in animal models has been critical for understanding the reproductive biology associated with these compounds. monash.edutamu.edu For instance, studies in cattle have investigated the metabolic profiles of nandrolone (B1676933), an anabolic steroid, to identify specific metabolites that can serve as biomarkers for its illegal use. researchgate.net This research has focused on identifying unique 5α-estrane-diol metabolites that are not naturally present in significant amounts, even in pregnant or injured animals. researchgate.net

The following table provides a summary of mechanistic findings from non-human studies:

| Compound/Class | Model System | Observed Effect | Proposed Mechanism | Reference |

| Estrane derivatives (e.g., Estradiol-17β, Estrone) | Male Rat | Inhibition of hepatic alpha2u globulin synthesis | Interference with 5α-dihydrotestosterone binding to hepatic androgen binding protein | nih.gov |

| Endocrine Disrupting Chemicals | Animal Models | Alterations in reproductive and developmental processes | Interaction with hormone receptors, synthesis, and metabolism | nih.gov |

| 5α-Reductase Inhibitors | Animal Models | Changes in androgen-sensitive tissues | Inhibition of the conversion of testosterone to DHT | nih.govfda.gov |

| 17β-Nandrolone | Cattle | Formation of specific 5α-estrane-diol metabolites | Metabolic pathway of nandrolone leading to unique biomarkers | researchgate.net |

Comparative Biological Activities of this compound and Related Steroids in Vitro and in Vivo Models

The biological activity of this compound derivatives can vary significantly based on their specific chemical structure, including the orientation of hydroxyl groups and other substituents. Comparing the activities of these derivatives with other related steroids in various experimental models provides a clearer understanding of their structure-activity relationships.

In vitro studies have been particularly useful for comparing the potency of different steroids. For example, in a study using a reporter gene assay in CHO cells, 5α-dihydrotestosterone (DHT) was found to be a much more potent activator of the androgen receptor than testosterone. nih.gov The half-maximal effective concentration (EC50) for DHT was approximately 0.018 nM, whereas for testosterone it was 0.2 nM, indicating a roughly tenfold higher potency for the 5α-reduced steroid. nih.gov

The binding affinity to hormone receptors is another key parameter for comparing steroid activity. While specific Ki values for a range of this compound derivatives are not always available in a single comparative study, the principle that structural modifications alter binding affinity is well-established. For instance, the conversion of testosterone to DHT by 5α-reductase results in a ligand with a higher affinity for the androgen receptor. nih.govnih.gov

Some steroids that are not classic estrogens, such as 5α-androstanediol, can still elicit estrogenic responses by binding to estrogen receptors (ERα and ERβ). researchgate.net This demonstrates that the biological activity of a steroid is not always predicted by its primary classification. The ability of such compounds to activate estrogen receptors, even if their primary structure is androstane-based, highlights the promiscuity of steroid hormone receptors. researchgate.net

The following table presents comparative data on the biological activities of selected this compound derivatives and related steroids from various studies.

| Compound | Model System | Biological Activity/Parameter | Finding | Reference |

| 5α-Dihydrotestosterone (DHT) | CHO cells with androgen receptor | Transcriptional activation (MMTV-CAT reporter) | EC50 ≈ 0.018 nM | nih.gov |

| Testosterone | CHO cells with androgen receptor | Transcriptional activation (MMTV-CAT reporter) | EC50 ≈ 0.2 nM | nih.gov |

| Estrane derivatives (Estradiol, Estrone, etc.) | Rat liver cytosol | Inhibition of DHT uptake | All tested estrane derivatives showed inhibitory activity | nih.gov |

| 5α-Androstanediol | In vitro assays | Estrogenic activity | Activates estrogen receptors α and β | researchgate.net |

| 9α-Hydroxyestrone acetate | HepaRG cancer cells | Cell cycle arrest | Induces G0/G1 arrest | mdpi.com |

Role in Animal Physiology and Reproductive Biology (non-human specific)

In non-human animals, this compound derivatives play a significant role in various physiological processes, particularly in reproductive biology. wikipedia.orgmonash.edu The study of these compounds in animals is crucial for understanding fundamental reproductive mechanisms and for applications in veterinary medicine and animal husbandry. tamu.eduuonbi.ac.ke

The metabolism of anabolic steroids like 17β-nandrolone in meat-producing animals, such as cattle, is an area of active research. researchgate.net The administration of such compounds can lead to the formation of various metabolites, including specific 5α-estrane-diols. researchgate.net Identifying and quantifying these metabolites is essential for monitoring the illegal use of growth promoters in livestock. nih.gov Research has focused on finding unique metabolites, such as 5α-estrane-3β,17β-diol and 5β-estrane-3α,17β-diol, that are not found in significant concentrations in untreated animals, making them definitive biomarkers of abuse. researchgate.net

The endocrine system, which is heavily influenced by steroid hormones, governs many aspects of animal reproduction, including fertility, pregnancy, and parturition. monash.edu The balance of androgens and estrogens, which is partly regulated by the metabolism of estrane derivatives, is critical for normal reproductive function in both males and females. wikipedia.org For example, estrogens are present in high concentrations in the luminal fluids of the male reproductive tract in some species and are synthesized from androgens by the enzyme aromatase. wikipedia.org

Furthermore, research in reproductive biology often utilizes animal models to investigate the effects of various compounds on reproductive health. uonbi.ac.ke For example, studies on the effects of endocrine-disrupting chemicals on wildlife and laboratory animals have provided evidence of their potential to interfere with reproductive processes. nih.gov These studies help to elucidate the mechanisms by which such chemicals, some of which may be structurally related to or interfere with the metabolism of estrane derivatives, can adversely affect animal populations.

The Interdisciplinary Faculty of Reproductive Biology at Texas A&M University, for example, conducts research on the fundamental elements of reproductive biology to enhance the efficiency of animal reproduction and productivity. tamu.edu This includes studying the roles of hormones and their metabolites in animal growth and response to environmental factors. tamu.edu

Future Directions and Emerging Research Avenues in 5alpha Estrane Studies

Integration of Multi-Omics Data for Comprehensive Estrane (B1239764) Pathway Analysis

A holistic understanding of the role of 5alpha-estrane and its derivatives in health and disease requires a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to construct a comprehensive picture of estrane metabolic and signaling pathways. researchgate.netnih.govnih.govmdpi.com

Multi-omics analyses can reveal intricate relationships between genetic variations in steroidogenic enzymes, changes in gene and protein expression, and the resulting metabolic profiles of estranes. nih.govstring-db.org For instance, by combining transcriptomic and metabolomic data from tissues, researchers can identify key regulatory nodes in the this compound synthesis pathway and how they are perturbed in disease states. mdpi.com This integrative approach can uncover novel biomarkers for hormone-dependent conditions and identify new therapeutic targets. researchgate.netnih.gov

Recent studies have demonstrated the power of multi-omics in understanding complex biological systems. nih.govnih.gov Applying these methodologies to this compound research will likely lead to a more nuanced understanding of their endogenous functions and pharmacological potential. researchgate.net

Advanced Computational Modeling and Chemoinformatics for Estrane Research and Prediction

Computational approaches are becoming indispensable tools in steroid research, accelerating the discovery and development of new therapeutic agents. nih.gov Advanced computational modeling and chemoinformatics can be leveraged to predict the biological activities of novel this compound derivatives, optimize their structures for enhanced potency and selectivity, and elucidate their mechanisms of action at a molecular level. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the chemical structures of this compound compounds and their biological activities. nih.govnih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and further testing. Molecular docking simulations can provide detailed insights into the binding interactions between this compound derivatives and their protein targets, such as steroid receptors and enzymes. nih.govmdpi.com These computational tools, when used in conjunction with experimental data, can significantly streamline the drug discovery process. nih.gov

The development of sophisticated machine learning and artificial intelligence algorithms is further enhancing the predictive power of these computational models. u-strasbg.frbiorxiv.org These advanced techniques can analyze vast datasets to identify subtle structure-activity relationships that may not be apparent through traditional methods. researchgate.netbiorxiv.org

Exploration of Novel Biocatalytic Systems and Engineering for Estrane Transformations

The synthesis of complex steroid molecules like this compound derivatives often involves multi-step chemical reactions that can be inefficient and environmentally unfriendly. ontosight.aiethz.ch Biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations, offers a greener and more selective alternative to traditional organic synthesis. ethz.chnih.goveuropa.eu

Future research will focus on the discovery and engineering of novel enzymes with the ability to catalyze specific modifications of the this compound scaffold. europa.eu This includes enzymes that can introduce hydroxyl groups, double bonds, or other functional groups at specific positions, leading to the creation of diverse libraries of estrane derivatives with unique pharmacological properties. researchgate.netresearcher.life